Perfluorooctanonitrile

Description

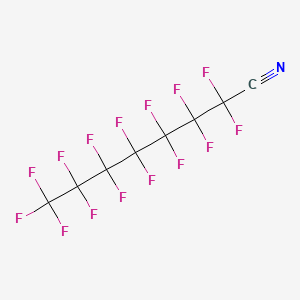

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F15N/c9-2(10,1-24)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULLNJNBFUCVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215028 | |

| Record name | Perfluorooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647-12-1 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=647-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000647121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 647-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perfluorooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorooctanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure and Spectroscopic Characterization of Perfluorooctanonitrile

Rotational Spectroscopy Studies of Perfluorooctanonitrile Molecular Structure

A key study utilizing Fourier transform rotational spectroscopy revealed the spectrum of a single conformer of this compound. researchgate.net The observed spectrum consisted of both a- and b-type transitions, spanning a range of rotational quantum numbers (J = 8 to 40). researchgate.net The weakness of the spectrum suggests that under the experimental conditions, only one predominant conformation was populated. researchgate.net

The rotational constants obtained from this analysis are crucial for defining the molecule's shape. researchgate.net These constants, along with centrifugal distortion constants, have been used to develop an effective molecular structure by scaling a structure calculated through quantum chemical methods. researchgate.net This combined experimental and theoretical approach provides a highly accurate representation of the molecule's geometry.

Table 1: Spectroscopic Constants of this compound

| Spectroscopic Constant | Value | Unit |

| A | 681.37155(18) | MHz |

| B | 126.116097(48) | MHz |

| C | 124.284824(49) | MHz |

This interactive table provides the rotational constants for the observed conformer of this compound. These values are fundamental in defining its molecular structure. researchgate.net

Helical Chirality and Conformational Analysis of this compound

The substitution of hydrogen with more electronegative fluorine atoms in alkanes leads to a departure from the typical staggered bond conformations, often resulting in a helical structure. acs.org This phenomenon, known as helical chirality, is a prominent feature of the this compound molecule. acs.orgmst.edu The perfluoroalkyl chain of the molecule adopts a twisted, helical arrangement, which has been confirmed by spectroscopic evidence. researchgate.net

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule and their relative energies, is essential for understanding the flexibility and preferred shapes of molecules like this compound. drugdesign.orgic.ac.uk While only one conformer was observed in the rotational spectroscopy experiment, this does not preclude the existence of other conformers. researchgate.net The observation of a single conformer likely indicates that it is the most stable form under the supersonic expansion conditions used in the experiment, where molecules are cooled to very low rotational and vibrational temperatures. ucdavis.eduresearchgate.net

The helical nature of the perfluoroalkyl chain is a direct consequence of the steric and electrostatic interactions between the bulky and highly electronegative fluorine atoms. acs.org This helical twist is a defining characteristic of many perfluorinated compounds. acs.org

Theoretical and Computational Modeling of this compound Molecular Geometry

Theoretical and computational chemistry provide powerful tools to complement experimental findings and offer deeper insights into molecular structure and properties. schrodinger.commtu.edu Quantum chemical calculations have been employed to support the experimental work on this compound, aiding in the identification of the observed conformer's structure. researchgate.net

These computational methods can predict molecular geometries, rotational constants, and energy differences between various conformers. schrodinger.commtu.edu For this compound, theoretical calculations have been crucial in confirming the helical nature of the perfluoroalkyl chain and in refining the molecular structure derived from spectroscopic data. researchgate.netresearchgate.net By comparing the calculated rotational constants with the experimentally determined values, researchers can validate the accuracy of their computational models.

Environmental Occurrence and Distribution of Perfluorooctanonitrile

Presence in Soil and Sediment Matrices

The transport and retention of PFAS in soil are complex and depend on factors such as the specific PFAS compound, soil properties (e.g., organic carbon content, pH), and water flow. uri.edu Some PFAS are known to bind to soil and sediment particles, leading to their accumulation in these compartments. The nitrile group in Perfluorooctanonitrile might influence its adsorption-desorption behavior compared to carboxylates or sulfonates.

Research on other perfluorinated compounds has shown their presence in soil and sediment near manufacturing facilities and in biosolids applied to land. uri.edu For example, studies have investigated the uptake of various PFAS by plants from contaminated soil, indicating that these compounds can be bioavailable from the soil matrix. uri.edu

While specific data for this compound is lacking, the general principles of PFAS contamination in terrestrial environments suggest that soil and sediment in proximity to potential sources could contain this compound.

Atmospheric Presence and Deposition

The atmospheric fate and transport of this compound are not well-studied. However, the volatility and atmospheric chemistry of other PFAS can offer some clues. Some PFAS, particularly neutral and more volatile compounds, can be transported long distances in the atmosphere. google.com

While some perfluorinated nitriles have been studied for their dielectric properties and have shown shorter atmospheric lifetimes compared to sulfur hexafluoride (SF6), this is in the context of their degradation in the lower atmosphere. google.com The potential for long-range atmospheric transport and subsequent deposition of this compound is currently unknown.

Atmospheric deposition, through both wet (rain and snow) and dry processes, is a significant pathway for the contamination of remote ecosystems with PFAS. nih.gov This process contributes to the global distribution of these persistent chemicals. Non-target analysis of environmental samples using high-resolution mass spectrometry is a promising approach for identifying novel PFAS, including those that may be present in the atmosphere. nih.govnih.gov

Global and Regional Distribution Patterns

Given the absence of widespread monitoring data, the global and regional distribution patterns of this compound are currently undefined. The distribution of any chemical on a global scale is influenced by its production volumes, usage patterns, persistence, and transport in the environment.

For other PFAS, global distribution has been demonstrated, with their detection in remote regions such as the Arctic, far from direct sources. nih.gov This widespread presence is attributed to a combination of atmospheric and oceanic transport.

Regional distribution patterns of PFAS are often linked to "hotspots" of contamination, such as industrial facilities, airports (due to the use of aqueous film-forming foams, AFFF), and wastewater treatment plants. nih.gov For example, significant PFAS contamination has been identified in various water sources south of Lyon, France, in proximity to fluoropolymer production plants. nih.gov Similar hotspots have been identified in other parts of the world.

Until specific monitoring studies for this compound are conducted, its global and regional distribution remains a matter of scientific conjecture based on the behavior of other persistent and mobile organic pollutants. The development of advanced analytical techniques for the trace analysis of a broader range of fluorinated compounds will be crucial for understanding the environmental footprint of emerging PFAS like PFON. nih.govteinstruments.comresearchgate.net

Environmental Fate and Transport of Perfluorooctanonitrile

Adsorption and Desorption Processes in Environmental Media

The mobility and persistence of perfluorooctanonitrile in the environment are significantly influenced by its interaction with solid phases such as soil, sediment, and sludge. nccoast.orgdtic.mil Adsorption, the process of adhering to the surface of solid particles, can retard the compound's movement through the subsurface, while desorption allows it to be released back into the water phase. researchgate.net

While specific experimental data on the adsorption coefficients for this compound are limited, its behavior can be inferred from its structure and the known behavior of other PFAS. enviro.wiki As a neutral compound with a long, hydrophobic perfluoroheptyl chain (C7F15-), PFON is expected to exhibit significant sorption to organic carbon present in soils and sediments. dtic.milcymitquimica.com This hydrophobic interaction is a primary driver for the partitioning of many PFAS out of the water phase. itrcweb.org

However, unlike perfluoroalkyl acids (PFAAs) such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), this compound is not ionic. au.dk This means its adsorption is less likely to be influenced by electrostatic interactions or changes in environmental pH, which significantly affect the sorption of anionic PFAS. usgs.gov For PFAAs, sorption tends to decrease as pH increases because both the PFAS anion and the typically negatively charged surfaces of soil minerals and organic matter repel each other. usgs.gov PFON, being neutral, would not experience this pH-dependent electrostatic repulsion.

The sorption behavior of PFON can be contextualized by comparing it to other well-studied PFAS. Long-chain PFAS generally exhibit stronger sorption than their short-chain counterparts. usgs.gov

Table 1: Comparison of Adsorption Characteristics for Different PFAS Classes

| PFAS Class | Predominant Charge in Environment | Primary Adsorption Mechanism(s) | Influence of pH on Adsorption | Relative Mobility in Soil |

| Perfluoroalkyl Carboxylic Acids (PFCAs) | Anionic | Hydrophobic & Electrostatic | Decreases with increasing pH | High to Moderate |

| Perfluoroalkyl Sulfonic Acids (PFSAs) | Anionic | Hydrophobic & Electrostatic | Decreases with increasing pH | Moderate to Low |

| This compound (PFON) | Neutral | Hydrophobic | Likely minimal influence | Expected to be Moderate to Low |

This table is illustrative and based on general principles of PFAS behavior. Specific values depend on chain length and environmental conditions.

Bioaccumulation and Bioconcentration Potential

Bioaccumulation refers to the buildup of a chemical in an organism from all sources of exposure, including water, food, and sediment, while bioconcentration specifically refers to uptake from water. mdpi.comecoitn.eu These processes are of particular concern for PFAS due to their persistence. cymitquimica.com

Specific bioaccumulation factor (BAF) and bioconcentration factor (BCF) data for this compound are not widely available in scientific literature. However, concerns have been raised about its potential for bioaccumulation due to its perfluorinated structure, and it has been detected in wildlife tissues. cymitquimica.comsmolecule.com The bioaccumulation potential of PFAS is strongly linked to the length of their fluorinated carbon chain; longer-chain compounds tend to bioaccumulate more than short-chain ones. nih.govnih.gov

This compound, with its eight-carbon backbone (seven perfluorinated), is considered a long-chain compound. Studies on other long-chain PFAS, such as PFOS and PFOA, have shown significant bioaccumulation in aquatic organisms. mdpi.comnih.gov Unlike lipophilic compounds that accumulate in fatty tissues, long-chain PFAS tend to bind to proteins in the blood serum and liver. oup.com Given its structure, it is plausible that PFON follows a similar pattern of protein-binding-driven bioaccumulation. PFCAs with seven or fewer fluorinated carbons are generally not considered bioaccumulative according to regulatory criteria. nih.gov However, the potential for longer-chain PFCAs and other long-chain PFAS to bioaccumulate remains a key area of research. nih.gov

Table 2: Experimentally Determined Bioconcentration Factors (BCF) for Selected Long-Chain PFAS in Fish

| Compound | Carbon Chain Length | Functional Group | Log BCF (L/kg) | Bioaccumulation Potential |

| Perfluorooctanoic acid (PFOA) | C8 | Carboxylate | 1.0 - 3.2 | Low to Moderate |

| Perfluorooctane (B1214571) sulfonic acid (PFOS) | C8 | Sulfonate | 3.1 - 4.3 | High |

| Perfluorononanoic acid (PFNA) | C9 | Carboxylate | 3.4 - 4.1 | High |

| This compound (PFON) | C8 | Nitrile | Data not available | Expected to be Moderate to High |

Source: Data compiled from various environmental studies. BCF values can vary significantly based on species and test conditions.

Transport Mechanisms: Advection, Dispersion, and Diffusion

The movement of this compound through the environment is governed by several key physical transport mechanisms. itrcweb.org

Advection is the transport of a substance by the bulk movement of the fluid (e.g., groundwater or surface water) in which it is dissolved. itrcweb.org This is often the dominant transport process, carrying PFON along with water flow. enviro.wiki

Dispersion refers to the spreading of the contaminant plume from the main flow path. It is caused by variations in water velocity within the porous media of an aquifer and by molecular diffusion, leading to mixing and dilution of the contaminant. enviro.wikiitrcweb.org

Diffusion is the movement of molecules from an area of higher concentration to one of lower concentration, driven by random molecular motion. itrcweb.org While generally a slower process than advection, it can be significant for contaminant transport into low-permeability zones like clays (B1170129) or into the matrix of porous rocks.

As a dissolved contaminant, this compound will be subject to all three mechanisms. Its relatively low volatility suggests that in aquatic systems, transport will primarily occur in the dissolved phase. The extent of its movement will be moderated by the adsorption and desorption processes discussed previously. Stronger adsorption to soil or sediment will slow its transport relative to the speed of water flow, a process known as retardation.

Atmospheric Transport and Deposition Mechanisms

Atmospheric transport is a significant pathway for the global distribution of many PFAS, allowing them to reach remote regions far from direct sources. enviro.wikiau.dk This transport can occur with the compound in the gas phase or adsorbed to airborne particulate matter. nccoast.orgau.dk

The potential for atmospheric transport is highly dependent on a compound's volatility. nccoast.org Neutral PFAS, such as fluorotelomer alcohols (FTOHs), are generally more volatile than their ionic counterparts and are present mainly in the gas phase in the atmosphere. au.dk this compound is a neutral, non-ionic compound. cymitquimica.com This structural characteristic suggests it may have a higher vapor pressure and thus greater potential for volatilization and atmospheric transport compared to ionic PFAS of the same chain length like PFOA and PFOS, which have very low volatility. nccoast.orgenviro.wiki

Once in the atmosphere, neutral PFAS can undergo long-range transport. au.dkacs.org They can then be removed from the atmosphere and deposited onto soil and water bodies through two main mechanisms: itrcweb.org

Wet Deposition: The removal of contaminants from the atmosphere by precipitation (rain, snow, fog).

Dry Deposition: The settling of airborne particles and the direct absorption of gases onto surfaces.

This cycle of volatilization, long-range atmospheric transport, and subsequent deposition is known as the "grasshopper effect" and is responsible for the presence of PFAS in pristine environments like the Arctic. eeer.org

Interfacial Partitioning Behavior

Interfacial partitioning describes how a chemical distributes itself between two different phases or at the boundary between them, such as the air-water interface or the sediment-water interface. enviro.wikinih.gov This behavior is governed by key physicochemical properties like the octanol-water partition coefficient (Kow) and the air-water partition coefficient (Kaw), also known as the Henry's Law constant. itrcweb.orgwikipedia.orgviu.ca

This compound possesses a dual nature; it has a long, hydrophobic, and lipophobic perfluoroheptyl tail and a polar nitrile head group. cymitquimica.com This amphiphilic character means it is likely to accumulate at interfaces. enviro.wiki The hydrophobic tail avoids water, while the polar head group has an affinity for it, driving the molecule to align at the boundary between water and other media like air or organic matter in sediment. enviro.wikiitrcweb.org

Octanol-Water Partitioning (Kow): This coefficient is a measure of a chemical's lipophilicity, or its tendency to partition into fatty tissues, and is often used to predict bioaccumulation potential. wikipedia.orgfao.org While a measured Kow for PFON is not readily available, its long fluorinated chain suggests it would have a high Kow value, indicating a preference for organic phases over water.

Air-Water Partitioning (Kaw or Henry's Law Constant): This value indicates the tendency of a chemical to volatilize from water into the air. itrcweb.orgviu.ca As a neutral PFAS, PFON is expected to be more volatile than ionic PFAAs. au.dk Models predict that for neutral PFAS, the air phase is a primary compartment for environmental distribution. researchgate.net

Table 3: Estimated Physicochemical Properties Relevant to Partitioning for this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Log Kow (Estimated) | Henry's Law Constant (atm·m³/mol) |

| Perfluorooctanoic acid (PFOA) | C8HF15O2 | 414.07 | 189 | ~4.1 - 5.5 | Very Low |

| Perfluorooctane sulfonic acid (PFOS) | C8HF17O3S | 500.13 | N/A | ~5.3 - 6.4 | Very Low |

| This compound (PFON) | C8F15N | 395.07 | 128-130 | Data not available; likely > 4 | Data not available; expected to be higher than PFOA/PFOS |

Note: Properties for PFON are based on limited data and predictions based on its chemical structure. Kow and Henry's Law constants for PFAS are subject to high uncertainty and measurement challenges.

Biotransformation and Abiotic Degradation Pathways of this compound Precursors and this compound

The term "precursor" refers to a compound that can transform in the environment to form a terminal, highly persistent PFAS, such as PFOA or PFOS. nccoast.org The degradation of these precursors is a significant indirect source of PFAA contamination. researchgate.netresearchgate.net

The perfluoroalkyl chain of PFON is highly resistant to both biotic (microbial) and abiotic (non-biological) degradation due to the exceptional strength of the carbon-fluorine (C-F) bond. cymitquimica.comau.dk However, the nitrile functional group (-C≡N) represents a potential site for transformation.

Research indicates that perfluorinated nitriles can undergo hydrolysis, a chemical reaction with water, which can be facilitated by environmental conditions or microbial enzymes. nasa.govmolaid.com The likely biotransformation pathway for this compound involves the hydrolysis of the nitrile group to first form a perfluorooctanamide (B1329318) intermediate, which can then further hydrolyze to form perfluorooctanoic acid (PFOA). nasa.govresearchgate.net

C₇F₁₅CN (this compound) → [Hydrolysis] → C₇F₁₅CONH₂ (Perfluorooctanamide) → [Hydrolysis] → C₇F₁₅COOH (Perfluorooctanoic Acid - PFOA)

This pathway positions this compound as a direct precursor to PFOA. scispace.com While the perfluorinated tail remains intact, the transformation of the functional group results in the formation of a different, and very well-studied, persistent organic pollutant. Abiotic degradation of the core compound, particularly under reducing conditions created by certain iron-bearing minerals or through advanced oxidation/reduction processes, may be possible but is generally considered a very slow process under typical environmental conditions. nih.govmicrobe.comresearchgate.netmdpi.com

Ecotoxicological Investigations of Perfluorooctanonitrile

Effects on Aquatic Organisms and Ecosystems

Direct, empirical data on the acute and chronic toxicity of perfluorooctanonitrile to aquatic organisms is not widely available in the public literature. Standard aquatic toxicity tests determine endpoints such as the median lethal concentration (LC50) or the median effective concentration (EC50) for organisms representing different trophic levels, including fish, invertebrates (like Daphnia), and algae. noack-lab.comeuropa.euepa.gov

To provide context, the aquatic toxicity of its degradation product, PFOA, and the structurally similar PFOS, has been more extensively studied. For PFOA, 96-hour LC50 values for zebrafish (Danio rerio) have been reported in the range of 371–661.695 mg/L. frontiersin.org PFOS is generally considered more toxic to aquatic life than PFOA. frontiersin.orgepa.gov For example, the 96-hour LC50 of PFOS for zebrafish has been reported between 10.89 and 71 mg/L. frontiersin.org A systematic review of PFAS effects on aquatic organisms at environmentally relevant concentrations showed adverse impacts on the body size of secondary consumers. researchgate.net At certain concentrations, PFAS can negatively affect the survival, growth, and reproduction of aquatic organisms like fish and insects, while aquatic plants appear to be more tolerant. ufz.de

Table 1: Comparative Acute Aquatic Toxicity of PFOA and PFOS This table provides context for the potential aquatic toxicity of this compound by showing data for its degradation product (PFOA) and another common PFAS (PFOS). Specific data for this compound is currently unavailable.

| Species | Compound | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Zebrafish (Danio rerio) | PFOA | 96 hours | LC50 | 371 - 661.7 | frontiersin.org |

| Zebrafish (Danio rerio) | PFOS | 96 hours | LC50 | 10.9 - 71 | frontiersin.org |

| Green Neon Shrimp (Neocaridina denticulate) | PFOS | 96 hours | LC50 | 10 | epa.gov |

| Aquatic Snail (Physa acuta) | PFOA | 48 hours | LC50 | >732 | epa.gov |

| Aquatic Snail (Physa acuta) | PFOS | 48 hours | LC50 | >233 | epa.gov |

Impacts on Microbial Community Dynamics and Function

The impact of this compound on the dynamics and function of microbial communities is another area with very limited specific research. Generally, the strong carbon-fluorine bond makes PFAS compounds highly resistant to microbial degradation. europa.eud-nb.info Studies on PFOS and other short-chain PFAS have shown that they are not readily biodegradable under either aerobic or anaerobic conditions and are not significantly toxic to methanogenic anaerobic sludge even at high concentrations. europa.eu

Research on other perfluorinated compounds (PFCs) in soil has shown that their toxicity to microbial activity is influenced by factors such as carbon chain length, the type of functional group, and soil properties. nih.gov For instance, sulfonic PFCs have been found to exhibit higher toxicity than carboxylic PFCs, and toxicity increases with longer carbon chain length. nih.gov The release of antibiotics, another class of persistent chemicals, into soil has been shown to alter microbial enzyme activity, metabolic capabilities, and the relative abundance of different microbial groups. nih.gov While these findings relate to other compounds, they highlight the potential for persistent chemicals like this compound to disrupt soil microbial ecosystems.

Some research has explored the potential for microbial consortia to degrade persistent PFAS like PFOS, sometimes stimulated by the addition of a simple carbon source. mdpi.comnih.gov However, such degradation is challenging and slow. ohio.gov The primary concern regarding this compound remains its persistence and its potential transformation into PFOA, which is also highly resistant to microbial breakdown. industrialchemicals.gov.auepa.gov

Terrestrial Ecotoxicity Studies

Specific terrestrial ecotoxicity studies for this compound, such as those using key soil organisms like earthworms, springtails, or terrestrial plants, are not readily found in scientific literature. noack-lab.comtoxicoop.com Standardized tests, such as the OECD guidelines for earthworm acute toxicity (OECD 207) and reproduction tests (OECD 222), are used to evaluate the potential risk of chemicals to soil fauna. toxicoop.commdpi.com

Studies on PFOA provide a reference for the potential terrestrial effects of this compound's degradants. Research on the earthworm Eisenia fetida exposed to PFOA in two different soil types showed no mortality up to concentrations of 100 mg/kg, but a significant loss in biomass was observed from 25 mg/kg upwards. nih.gov PFOA also caused a dose-dependent inhibition of microbial processes in the soil, such as dehydrogenase and urease activity. nih.gov The bioavailability and toxicity were higher in sandy soil with low organic content, demonstrating that soil properties are a critical factor in terrestrial risk. nih.gov For plants, studies on PFOA and PFOS have shown no significant adverse effects on the seed germination of lettuce, pakchoi, and cucumber, but root elongation was a more sensitive endpoint. epa.gov Avoidance behavior in earthworms has been reported in response to other contaminants and is considered a dangerous phenomenon for the functioning of terrestrial ecosystems. nih.gov The lack of specific data for this compound highlights a significant gap in understanding its potential risks to the soil environment.

Bioaccumulation and Trophic Transfer in Ecological Food Webs

Bioaccumulation, the process by which a chemical is taken up by an organism from the environment and accumulates at a higher concentration than the surrounding medium, is a key concern for PFAS. mdpi.comepa.gov When this accumulation leads to increasing concentrations at successively higher levels in a food web, it is termed biomagnification or trophic magnification. nih.govcefic-lri.org

This compound is considered a potential PBT (Persistent, Bioaccumulative, and Toxic) substance largely because it is an indirect precursor to PFOA, a chemical known for its PBT properties. industrialchemicals.gov.au The environmental degradation of this compound to PFOA is a principal concern, as this transformation means it can be a long-term source of a more well-documented bioaccumulative compound. industrialchemicals.gov.auwikipedia.org

Studies of PFAS in various aquatic and terrestrial food webs consistently show that long-chain compounds, particularly PFOS and perfluorocarboxylic acids (PFCAs) with nine or more carbons, tend to biomagnify. nih.govitrcweb.org A global meta-analysis found that, on average, PFAS concentrations can double with each increase in trophic level. karenkiddlab.com Trophic Magnification Factors (TMFs), which quantify this increase, are often greater than 1 for many PFAS, indicating biomagnification. For example, TMFs for PFCAs with 9-12 carbons have been reported ranging from 2.1 to 3.7. nih.gov While specific TMF or Bioaccumulation Factor (BAF) values for this compound are not available, its structure and its role as a precursor suggest a potential for its degradants to enter and move up the food web. industrialchemicals.gov.auepa.gov

Toxicological and Health Impact Research on Perfluorooctanonitrile

In Vitro Cellular Toxicity Mechanisms

Currently, there is a significant lack of publicly available scientific literature and research data specifically investigating the in vitro cellular toxicity mechanisms of perfluorooctanonitrile. Studies focusing on the cytotoxicity, genotoxicity, or oxidative stress pathways of this specific compound have not been identified in a comprehensive search of scientific databases. While research exists for other per- and polyfluoroalkyl substances (PFAS), those findings cannot be directly attributed to this compound without specific experimental validation.

In Vivo Organ Systemic Toxicity Studies

There is a notable absence of published in vivo studies detailing the organ-specific toxicity of this compound in animal models. The following subsections outline the specific areas where research is currently lacking.

Hepatic Effects

No dedicated in vivo studies on the hepatic effects of this compound have been found in the available scientific literature. Research on how this specific compound may affect liver function, induce hepatotoxicity, or alter liver histology has not been publicly documented. While liver toxicity is a known concern for some other PFAS compounds, specific data for this compound is not available.

Endocrine Disruption (e.g., Thyroid Hormone System)

Specific research into the endocrine-disrupting potential of this compound, particularly its effects on the thyroid hormone system, is not present in the current body of scientific literature. While the thyroid-disrupting effects of the broader PFAS class are a subject of ongoing research, with some studies indicating potential interference with thyroid function, these findings are not specific to this compound. frontiersin.orgfrontiersin.org

Reproductive and Developmental Toxicity

There is no available data from in vivo reproductive and developmental toxicity studies specifically for this compound. Standardized testing protocols, such as those outlined by the OECD for evaluating the effects of chemical exposure on fertility, reproduction, and offspring development, have not been applied to this compound in any publicly accessible research. nih.govwjpps.com Therefore, its potential to act as a reproductive or developmental toxicant is unknown.

Neurotoxicity

The in vivo neurotoxic effects of this compound have not been documented in the scientific literature. Studies designed to assess potential adverse effects on the nervous system, including behavioral changes, neurochemical alterations, or neuropathology following exposure to this specific compound, are not available. nih.govoecd.org

Summary of Research Findings

A comprehensive review of scientific literature reveals a significant data gap regarding the toxicological profile of this compound. For all specified endpoints, including in vitro toxicity and in vivo effects on the liver, immune system, endocrine system, reproductive and developmental processes, and the nervous system, no specific research findings for this compound could be identified. The existing toxicological data for other PFAS compounds cannot be extrapolated to this compound without dedicated scientific investigation.

Interactive Data Table: Status of Toxicological Data for this compound

| Toxicological Endpoint | Data Availability for this compound |

| In Vitro Cellular Toxicity | |

| Cytotoxicity | No data available |

| Genotoxicity | No data available |

| Oxidative Stress | No data available |

| In Vivo Organ Systemic Toxicity | |

| Hepatic Effects | No data available |

| Immunotoxicity | No data available |

| Endocrine Disruption (Thyroid) | No data available |

| Reproductive Toxicity | No data available |

| Developmental Toxicity | No data available |

| Neurotoxicity | No data available |

Carcinogenicity Assessment

A thorough review of available scientific literature and toxicological databases indicates a significant data gap regarding the carcinogenicity of this compound. indofinechemical.comtcichemicals.comfluorochem.co.uktcichemicals.com Safety Data Sheets (SDS) for this compound consistently state that no data is available regarding its carcinogenic properties. indofinechemical.comtcichemicals.comfluorochem.co.uktcichemicals.com Furthermore, searches of databases from prominent regulatory and research bodies such as the International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) did not yield any specific carcinogenicity assessments for this compound. tcichemicals.comtcichemicals.comaksci.com

This lack of information means that the potential for this compound to cause cancer in humans has not been determined. Systematic toxicological evaluations would be required to assess the potential human health risks, including carcinogenicity, associated with exposure to this compound. vulcanchem.com

Carcinogenicity Data for this compound

| Assessment Body | Classification | Finding |

|---|---|---|

| IARC | No data available | Not assessed |

| NTP | No data available | Not listed |

Epidemiological Studies of Human Exposure and Health Outcomes

Comprehensive searches of epidemiological literature have not identified any studies specifically investigating the association between human exposure to this compound and subsequent health outcomes. The existing body of research on per- and polyfluoroalkyl substances (PFAS) primarily focuses on more well-known compounds such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS). nih.govfrontiersin.orgcdc.gov

Consequently, there is no direct epidemiological evidence to link this compound exposure to any specific health effects in human populations. The human health impact of this specific chemical remains uncharacterized due to the absence of dedicated epidemiological research. A systematic toxicological evaluation would be necessary to begin to understand potential human health risks. vulcanchem.com

Lack of Publicly Available Data on the Toxicokinetics of this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of specific data regarding the toxicokinetic and toxicodynamic principles of the chemical compound this compound. Extensive searches for studies detailing its Absorption, Distribution, Metabolism, and Excretion (ADME), elimination kinetics, biological interactions, population-level variability, and predictive modeling have not yielded sufficient information to construct a scientifically accurate and thorough article as requested.

The vast body of research on the toxicokinetics of per- and polyfluoroalkyl substances (PFAS) primarily focuses on other compounds within this class, such as perfluorooctanoic acid (PFOA), perfluorooctane sulfonic acid (PFOS), and perfluorohexane sulfonic acid (PFHxS). nih.govnih.govcdc.gov While these studies provide a general framework for understanding how PFAS behave in biological systems, the direct extrapolation of these findings to this compound is not scientifically valid without specific experimental data for the compound itself.

Key areas where specific information for this compound is absent include:

Toxicokinetic and Toxicodynamic Principles of Perfluorooctanonitrile

Predictive Modeling of Toxicokinetics and Toxicodynamics:Physiologically based pharmacokinetic (PBPK) models are used to simulate the behavior of chemicals in the body.epa.govnih.govWhile PBPK models exist for several well-studied PFAS, the development of such a model for Perfluorooctanonitrile is contingent on the availability of fundamental experimental data (e.g., partition coefficients, metabolic rates), which is currently lacking.nih.govMachine learning models are also being developed to estimate half-lives, but these rely on existing data from other PFAS.semanticscholar.orgnih.gov

Due to the absence of specific research findings for this compound across all sections of the requested outline, generating a detailed and scientifically accurate article is not possible at this time. Fulfilling the request would require speculation or the inappropriate use of data from other compounds, which would not meet the required standards of accuracy and specificity. Further empirical research is needed to elucidate the toxicokinetic and toxicodynamic properties of this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Perfluorooctanonitrile

Computational Approaches to Toxicity Prediction

In silico methods are increasingly used to predict the toxicity of chemicals, offering a rapid and cost-effective alternative to animal testing. nih.gov These computational approaches are vital for prioritizing chemicals for further testing and for regulatory risk assessment. nih.govnih.gov For substances like PFON, where specific toxicity data may be sparse, models such as the Ecological Structure Activity Relationships (ECOSAR) program and the OECD QSAR Toolbox are particularly valuable. oecd.orgepa.gov

These platforms operate by grouping chemicals into categories based on structural similarity and a presumed shared mechanism of action. oecd.orgepa.gov A QSAR is then developed for that category, correlating molecular properties with toxicity, which can be used to predict the toxicity of untested members of the class. nih.gov

For Perfluorooctanonitrile, a computational assessment would proceed by:

Structural Classification: Identifying PFON as a member of both the perfluorinated alkyl substances class and the aliphatic nitriles class.

Data Retrieval: Gathering existing toxicity data for structurally similar chemicals (analogs) from integrated databases. qsartoolbox.org

Data Gap Filling: Using a category-based read-across or a specific QSAR model to estimate the aquatic toxicity of PFON. oecd.orgeuropa.eu The ECOSAR model, for instance, contains a library of over 700 QSARs for 111 chemical classes and would select the most appropriate one based on the SMILES notation of PFON to predict its acute and chronic toxicity to fish, invertebrates, and algae. epa.govchemsafetypro.com

Table 1: Conceptual Workflow for Computational Toxicity Prediction of this compound

| Step | Action | Rationale | Example Tool |

| 1. Input | Define the chemical structure of this compound (e.g., using SMILES notation). | The chemical structure is the fundamental input for all SAR and QSAR models. | OECD QSAR Toolbox, ECOSAR |

| 2. Profiling | Identify structural features and potential mechanisms of action. | The model categorizes the chemical to apply the correct prediction algorithm. For PFON, this includes the perfluoroalkyl chain and the nitrile group. oecd.org | OECD QSAR Toolbox |

| 3. Analog Search | Find chemicals with similar structures and available experimental toxicity data. | The toxicity of the target chemical is inferred from the known toxicity of its structural analogs. | OECD QSAR Toolbox |

| 4. Prediction | Apply a QSAR model specific to the chemical class to estimate toxicity endpoints (e.g., LC50). | A mathematical relationship between molecular descriptors and toxicity for a chemical class allows for quantitative prediction. nih.govepa.gov | ECOSAR |

Professional judgment is essential to evaluate the applicability and adequacy of any predictions, as these models carry an inherent degree of uncertainty. epa.gov

Molecular Descriptors and Biological Activity Correlations

QSAR models establish a mathematical link between a molecule's properties, represented by numerical values called molecular descriptors, and its biological activity. figshare.com The selection of appropriate descriptors is critical for building a robust and predictive model. For a hybrid molecule like this compound, descriptors would need to capture the distinct characteristics of both its perfluorinated tail and its nitrile head.

Key molecular descriptors relevant to PFON would likely include:

Hydrophobicity/Lipophilicity Descriptors: The octanol-water partition coefficient (log K_ow_ or logP) is a crucial parameter. The long, fluorinated chain of PFON makes it highly lipophilic. For some classes of nitriles, a clear correlation between logP and acute toxicity (LD50) has been established, which can be linear or parabolic depending on the specific group of nitriles. nih.gov

Electronic Descriptors: These describe the electronic properties of the molecule. The electronegative fluorine atoms and the polar nitrile group significantly influence the molecule's electronic landscape, which can be crucial for receptor interactions.

Topological and Steric Descriptors: These quantify aspects of molecular size, shape, and branching. Studies on other PFAS have shown that toxicity often increases with the length of the perfluoroalkyl chain. nih.govnih.gov

Quantum-Chemical Descriptors: Properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insight into a molecule's reactivity.

A study on perfluorinated alkyl esters highlighted that the accuracy of QSAR predictions for hydrolysis rates was highly dependent on the accurate calculation of the pK_a_ descriptor, emphasizing the need for high-quality descriptor data. acs.org

Table 2: Relevant Molecular Descriptor Types for this compound QSAR Analysis

| Descriptor Type | Example(s) | Relevance to this compound |

| Hydrophobicity | logP (Octanol-Water Partition Coefficient) | Represents the tendency of the molecule to partition into fatty tissues (bioaccumulation potential). Correlated with toxicity for other nitriles and PFAS. nih.govnih.gov |

| Electronic | Dipole Moment, pK_a | Describes charge distribution and ionization potential, which are key for interactions with biological targets and membranes. acs.org |

| Constitutional | Molecular Weight, Atom Counts | Basic descriptors related to the size and elemental composition of the molecule. |

| Topological | Wiener Index, Zagreb Indices, Chain Length | Quantifies molecular connectivity and size. For PFAS, carbon chain length is a known determinant of toxic potency. nih.govnih.gov |

The development of a specific QSAR model for perfluorinated nitriles would involve calculating these descriptors for a series of related compounds and using statistical methods to find the best correlation with experimental toxicity data.

Mechanistic Insights from Structure-Activity Analysis

By analyzing the structure of this compound, it is possible to hypothesize potential mechanisms of toxicity based on the known activities of its constituent parts: the aliphatic nitrile group and the perfluoroalkyl chain.

Potential Mechanism 1: Cyanide-Mediated Toxicity A primary mechanism of acute toxicity for many aliphatic nitriles is their metabolic transformation to release cyanide (CN⁻) by the cytochrome P-450 mixed-function oxidase system in the liver. nih.gov The liberated cyanide ion is a potent inhibitor of cytochrome c oxidase, the final enzyme in the mitochondrial electron transport chain, leading to a halt in cellular respiration and cytotoxic hypoxia. Studies have shown that for certain groups of nitriles, the in vivo toxicity is directly related to the amount of cyanide liberated. nih.gov Therefore, one plausible toxic pathway for PFON is its potential to act as a pro-toxicant, releasing cyanide metabolically.

Potential Mechanism 2: Perfluoroalkyl-Mediated Mitochondrial Interference Separate from the nitrile group, the perfluorinated alkyl chain has its own well-documented toxicological profile. Various perfluorinated acids (PFAAs), such as Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS), are known to interfere with mitochondrial bioenergetics. nih.gov The specific mechanism depends on the chain length and the functional head group. Most PFAAs stimulate state 4 respiration (indicative of uncoupling oxidative phosphorylation) and inhibit state 3 respiration. nih.gov Notably, PFOS is distinct in that it inhibits both state 3 and state 4 respiration, suggesting a direct inhibitory effect on the electron transport chain or ATP synthase. nih.gov Given its C7F15 chain, PFON shares structural similarity with PFOA and PFOS, suggesting it could likewise disrupt mitochondrial function, potentially through a mechanism influenced by the nitrile head group.

Table 3: Potential Toxicity Mechanisms for this compound Based on Structural Moieties

| Structural Moiety | Known Mechanism of Analogs | Potential Implication for this compound | Reference(s) |

| Nitrile Group (-CN) | Metabolic liberation of cyanide, leading to inhibition of cellular respiration. | Potential for PFON to be metabolized, releasing cyanide and causing acute systemic toxicity. | nih.gov |

| Perfluoroalkyl Chain (C7F15-) | Interference with mitochondrial bioenergetics (e.g., uncoupling, inhibition of electron transport chain). | Potential for PFON to directly disrupt mitochondrial function, impairing cellular energy production. | nih.gov |

Further research is necessary to determine which of these mechanisms, if any, predominates for this compound and how the two structural components interact to define its specific toxicological profile.

Analytical Methodologies for Perfluorooctanonitrile Detection and Quantification

Sample Collection and Preparation Techniques for Environmental Matrices

Effective sample preparation is a critical first step for the accurate analysis of Perfluorooctanonitrile, particularly from complex environmental matrices such as water, soil, and air. labrulez.com The primary challenge lies in minimizing background contamination, as many laboratory materials can contain interfering fluorinated compounds. sigmaaldrich.com

For aqueous samples, solid-phase extraction (SPE) is a commonly employed technique. labrulez.com This method involves passing the water sample through a cartridge containing a sorbent that retains the this compound, which is then eluted with a small volume of solvent. This process concentrates the analyte and removes interfering substances. The choice of sorbent is critical, with weak anion exchange (WAX) and polymeric reversed-phase materials often being utilized. labrulez.comresearchgate.net

Soil and sediment samples require more rigorous extraction procedures. Common methods include solvent extraction, often with the aid of sonication or pressurized liquid extraction. The choice of solvent is crucial for achieving high extraction efficiency.

Air sampling for this compound typically involves the use of high-volume air samplers equipped with filters and sorbent cartridges to capture both particulate-bound and gas-phase compounds. Subsequent extraction of the filters and sorbents is necessary to isolate the analyte for analysis.

A significant challenge in all sample collection and preparation steps is the potential for contamination from sampling equipment and laboratory consumables. sciex.com Therefore, it is essential to use materials known to be free of per- and polyfluoroalkyl substances (PFAS) and to include rigorous quality control measures, such as field and laboratory blanks, to monitor for any background contamination. sigmaaldrich.com

Advanced Chromatographic and Spectrometric Techniques (e.g., LC-MS/MS, HR-MS)

The analysis of this compound heavily relies on the coupling of advanced chromatographic separation techniques with highly sensitive and specific mass spectrometric detection. cpur.inlabinsights.nlmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique for the targeted analysis of this compound. measurlabs.comnih.gov This method offers excellent sensitivity and selectivity, allowing for the detection of the compound at very low concentrations. measurlabs.comegyankosh.ac.in In LC-MS/MS, the sample extract is first injected into a liquid chromatograph, where the components of the mixture are separated based on their chemical properties as they pass through a column. labinsights.nl The separated components then enter a tandem mass spectrometer. The first mass spectrometer selects the ion corresponding to this compound, which is then fragmented in a collision cell. The second mass spectrometer analyzes these fragments, providing a highly specific "fingerprint" for the compound, which minimizes the likelihood of false positives. measurlabs.com

High-Resolution Mass Spectrometry (HR-MS) , such as time-of-flight (TOF) or Orbitrap MS, is another powerful tool, particularly for non-targeted screening and the identification of unknown fluorinated compounds. nih.gov HR-MS provides very accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This is especially valuable in complex environmental samples where numerous other compounds may be present. nih.gov While often used for qualitative analysis, with appropriate calibration, HR-MS can also provide quantitative data.

The choice between LC-MS/MS and HR-MS often depends on the specific research question. For routine monitoring of known compounds like this compound, the high sensitivity and throughput of LC-MS/MS are advantageous. measurlabs.commdpi.com For exploratory studies aiming to identify a broader range of PFAS, the capabilities of HR-MS are indispensable. nih.gov

Biomonitoring Methods for Human and Wildlife Exposure Assessment

Biomonitoring provides a direct measure of the internal dose of this compound in humans and wildlife, offering valuable insights into exposure pathways and potential health risks. nih.gov The primary matrices for human biomonitoring are blood (serum or plasma) and urine. For wildlife, tissues such as the liver, as well as blood and eggs, are commonly analyzed.

The analytical methods for biomonitoring are similar to those used for environmental samples, with LC-MS/MS being the gold standard due to its high sensitivity and specificity. nih.gov Sample preparation for biological matrices can be more complex than for water samples and often involves protein precipitation followed by solid-phase extraction to remove lipids and other interfering substances.

Population-based pharmacokinetic modeling can be used in conjunction with biomonitoring data to reconstruct historical exposure trends and estimate daily intakes. nih.gov This approach helps in understanding how exposure levels have changed over time and can inform public health strategies. nih.gov

Challenges in biomonitoring include the need for minimally invasive sample collection methods, especially for vulnerable populations and wildlife, and the ethical considerations associated with such studies. Furthermore, understanding the contribution of precursor compounds that can metabolize to this compound in the body is an active area of research. nih.gov

Method Validation and Quality Assurance in Trace Analysis

Ensuring the reliability and comparability of analytical data for this compound requires rigorous method validation and the implementation of a comprehensive quality assurance/quality control (QA/QC) program. researchgate.netuknml.comdemarcheiso17025.com Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. wjarr.comeurachem.org

Key parameters evaluated during method validation include:

Selectivity and Specificity: The ability of the method to distinguish the analyte from other components in the sample matrix.

Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.

Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing certified reference materials or spiked samples.

Precision: The degree of agreement among independent measurements of the same sample. This is typically expressed as the relative standard deviation of replicate measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

A robust QA/QC program involves the routine analysis of various quality control samples, such as method blanks, laboratory control samples, matrix spikes, and duplicates. These samples help to monitor the performance of the method over time and ensure that the data generated are of high quality and defensible. uknml.com Participation in inter-laboratory comparison studies or proficiency testing programs is also a valuable tool for assessing and demonstrating laboratory performance. researchgate.net

| Parameter | Description | Typical Acceptance Criteria |

| Selectivity | Ability to differentiate analyte from interferences. | No significant peaks at the retention time of the analyte in blank samples. |

| Linearity (R²) | Correlation coefficient of the calibration curve. | > 0.99 |

| Accuracy | Recovery of analyte in spiked samples. | 70-130% |

| Precision (RSD) | Relative Standard Deviation of replicate measurements. | < 20% |

| LOD | Lowest detectable concentration. | Signal-to-noise ratio > 3 |

| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio > 10 |

Remediation and Mitigation Strategies for Perfluorooctanonitrile Contamination

Adsorption-Based Technologies

Adsorption is a widely used ex-situ remediation technique for removing PFAS from contaminated water. This process involves passing the contaminated water through a medium to which the contaminant molecules adhere.

Granular activated carbon (GAC) is the most common treatment approach, particularly for impacted drinking water supplies. gwttllc.com GAC can provide consistent removal of PFAS down to parts-per-trillion (ppt) levels under ideal conditions. gwttllc.com However, for effective removal of PFAS like Perfluorooctanonitrile, longer empty bed contact times (EBCTs) are often required compared to other organic compounds, and breakthrough may occur earlier. gwttllc.com The effectiveness of GAC is influenced by the specific type of carbon used and the characteristics of the water being treated.

Ion exchange (IX) resins are another effective adsorption technology. These resins can be tailored to have a high affinity for specific PFAS. researchgate.net IX resins may offer higher removal efficiency and longer operational life than GAC for certain applications. researchgate.net Some synthetic resins can be regenerated on-site, although this involves a higher initial capital investment for the necessary equipment. gwttllc.com Often, a combination of GAC and IX resins is used, with carbon as the primary treatment and the resin as a polishing step to achieve stringent cleanup objectives. gwttllc.com

The selection of the adsorbent is critical for efficient treatment, and research continues to focus on developing new materials with higher adsorption capacities and greater selectivity for PFAS. lidsen.com

Table 1: Comparison of Common Adsorption Technologies for PFAS Removal

| Technology | Mechanism | Advantages | Disadvantages |

|---|---|---|---|

| Granular Activated Carbon (GAC) | Adsorption onto porous carbon media via hydrophobic interactions. researchgate.net | Well-established technology, relatively low cost, effective for a range of organic contaminants. gwttllc.comekb.eg | Requires long contact times, potential for early breakthrough, competition from other organic matter, requires off-site regeneration or disposal. gwttllc.com |

| Ion Exchange (IX) Resins | Anion exchange mechanism combined with hydrophobic adsorption. researchgate.net | High removal efficiency for both long- and short-chain PFAS, can be regenerated, longer lifespan than GAC in some cases. gwttllc.comresearchgate.net | Higher initial cost, regeneration can be complex and costly, potential for competition from other anions in the water. gwttllc.comresearchgate.net |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are treatment methods designed to degrade persistent organic pollutants through the generation of highly reactive oxygen species (ROS), most notably hydroxyl radicals (•OH). mdpi.commdpi.com These processes aim for the complete mineralization of contaminants into harmless substances like carbon dioxide and fluoride (B91410) ions.

Several AOPs have shown promise for PFAS degradation:

Electrochemical Oxidation (EO): This technology uses an electric current to generate powerful oxidizing agents at the surface of an anode, directly destroying PFAS compounds. mdpi.comnih.gov It is considered an emerging technology with high potential for complete destruction. nih.gov

Ozonation: While ozone alone is largely ineffective against the stable C-F bond, combining it with other processes like UV light (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) can generate the necessary hydroxyl radicals for degradation. mdpi.comkirj.ee

Fenton and Photo-Fenton Processes: The classic Fenton process uses ferrous iron and hydrogen peroxide to create hydroxyl radicals. mdpi.com Its effectiveness can be enhanced with UV light (photo-Fenton), which accelerates radical production. mdpi.com

Sonolysis: This method uses high-frequency ultrasound to create cavitation bubbles in water. The collapse of these bubbles generates localized high temperatures and pressures, leading to the formation of radicals that can degrade PFAS. researchgate.net

Photocatalysis: This process involves a semiconductor catalyst (like titanium dioxide, TiO₂) that, when activated by UV light, generates electron-hole pairs. These react with water or oxygen to produce ROS capable of degrading pollutants. mdpi.comresearchgate.net

While AOPs offer the benefit of contaminant destruction rather than just removal, their widespread application can be limited by high energy consumption and operational costs. mdpi.com

Table 2: Overview of Advanced Oxidation Processes for PFAS Degradation

| AOP Method | Oxidizing Species | Description | Key Findings/Limitations |

|---|---|---|---|

| Electrochemical Oxidation (EO) | Hydroxyl radicals, direct electron transfer | Contaminants are oxidized at an anode surface. mdpi.com | Considered a promising destructive technology; can be energy-intensive. nih.govresearchgate.net |

| Sonochemical Oxidation | Hydroxyl radicals | High-frequency ultrasound creates cavitation, leading to radical formation. researchgate.net | Effective for degrading compounds like PFOS and PFOA; efficiency can be affected by water matrix. researchgate.net |

| **Photocatalysis (e.g., UV/TiO₂) ** | Hydroxyl radicals, superoxide (B77818) radicals | A semiconductor catalyst activated by UV light produces reactive species. mdpi.com | Can achieve degradation, but efficiency can be low and catalyst recovery is a challenge. researchgate.net |

| **Ozonation (e.g., O₃/H₂O₂) ** | Hydroxyl radicals, ozone | Ozone is combined with an activator like hydrogen peroxide to generate radicals. kirj.ee | Ineffective alone; combination processes show more promise but can be costly. researchgate.netkirj.ee |

Biological Degradation Approaches

Bioremediation, the use of microorganisms to break down environmental pollutants, is considered a cost-effective and environmentally friendly approach. nih.govnih.gov However, the high stability of perfluorinated compounds like this compound makes them highly resistant to microbial degradation. mdpi.com

Despite these challenges, research has shown that some microbial activity on PFAS is possible:

Polyfluorinated vs. Perfluorinated: Polyfluorinated substances, which contain some carbon-hydrogen bonds, are generally more susceptible to microbial attack than fully fluorinated (perfluorinated) compounds. mdpi.com

Aerobic and Anaerobic Degradation: Studies have investigated both aerobic (oxygen-rich) and anaerobic (oxygen-free) conditions for PFAS degradation. nih.gov Some research suggests that a sequential aerobic-anaerobic process might be necessary for complete mineralization. mdpi.com

Fungal and Bacterial Action: Certain fungi, such as Phanerochaete chrysosporium and Aspergillus niger, have been studied for their ability to produce enzymes that can act on toxic contaminants. mdpi.com Similarly, some bacteria, including strains of Pseudomonas, have shown a limited ability to decompose certain PFAS. mdpi.com Recent studies have also pointed to sulfate-reducing bacteria like Desulfosporosinus as potentially being involved in the initial steps of PFOS biodegradation. usgs.gov

While promising, microbial degradation of PFAS is still largely in the research and development phase. A key challenge is that complete defluorination is difficult to achieve, and the process can sometimes result in the formation of other, shorter-chain PFAS as intermediate products. mdpi.com

Table 3: Microorganisms Investigated for PFAS Degradation

| Microorganism Type | Species Example(s) | Condition | Findings |

|---|---|---|---|

| Fungi | Phanerochaete chrysosporium, Aspergillus niger | Aerobic | Produce powerful enzymes (e.g., peroxidases, dioxygenases) that show potential for PFAS transformation. mdpi.commdpi.com |

| Bacteria (Aerobic) | Pseudomonas aeruginosa | Aerobic | A specific strain was reported to achieve partial decomposition of PFOS in lab studies. mdpi.com |

| Bacteria (Anaerobic) | Desulfosporosinus, Sulfurospirillum | Anaerobic | Increased abundance of these sulfate-reducers was observed alongside PFOS removal, suggesting a role in desulfonation. usgs.gov |

Novel and Emerging Remediation Technologies

The limitations of conventional methods have spurred innovation in remediation technology. Several novel approaches are being explored for the treatment of PFAS-contaminated soil and water.

Thermal Treatment: This involves heating the contaminated material to high temperatures to break the C-F bonds.

Incineration: High-temperature incineration (>1,100°C) is a well-developed technology for destroying organic wastes and is thought to mineralize PFAS. enviro.wiki

Thermal In-Situ Sustainable Remediation (TISR): This less invasive technique involves heating fluid using solar power and circulating it through boreholes to speed up the natural breakdown of contaminants in the soil. arcadis.com

Soil Washing: This ex-situ technique uses a liquid solution, sometimes with chemical additives, to scrub contaminants from soil. The resulting contaminated washwater must then be treated, often using adsorption technologies like GAC. enviro.wikihazmatmag.com

Mechanochemical Destruction (Ball Milling): This process uses mechanical force, typically by grinding the contaminated soil or waste with steel balls and chemical reagents, to break down PFAS compounds. nih.govhazmatmag.com

Supercritical Water Oxidation (SCWO): This method treats waste in water at temperatures and pressures above its critical point (374°C and 221 bar). In this state, water acts as a nonpolar solvent in which organic materials and gases are completely soluble, facilitating their rapid oxidation. nih.gov

Digital and AI-Enhanced Approaches: Modern remediation efforts are increasingly incorporating digital tools. Sensors and the Internet of Things (IoT) allow for real-time data collection, while artificial intelligence (AI) can be used to analyze complex data and optimize remediation processes. arcadis.comfrontiersin.org

Table 4: Summary of Novel and Emerging PFAS Remediation Technologies

| Technology | Description | Scale of Application | Key Advantage |

|---|---|---|---|

| Incineration | High-temperature thermal destruction of contaminated materials. enviro.wiki | Full-scale | Complete destruction of PFAS compounds. nih.gov |

| Soil Washing | Ex-situ cleaning of soil using a liquid wash solution. hazmatmag.com | Full-scale (limited) | Removes contaminants from soil, allowing soil reuse. nih.gov |

| Ball Milling | Mechanochemical process that uses grinding to break chemical bonds. nih.gov | Lab/Pilot-scale | Potential for complete destruction without high temperatures. hazmatmag.com |

| Supercritical Water Oxidation (SCWO) | Oxidation in water above its critical temperature and pressure. nih.gov | Pilot-scale | Rapid and effective destruction of organic contaminants. nih.gov |

Life Cycle Assessment (LCA) of Remediation Technologies

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product or process throughout its entire life, from raw material extraction to final disposal. life-source.semdpi.com For remediation technologies, an LCA provides a holistic view of sustainability by considering factors beyond just contaminant removal efficiency. It assesses the "cradle-to-grave" impacts, including the energy consumed, resources used, and emissions generated during the manufacturing of materials (e.g., activated carbon), on-site operations, and waste disposal. life-source.seregenesis.com

Q & A

Q. What strategies validate the accuracy of this compound quantification in complex matrices?

- Answer : Implement isotope dilution analysis (e.g., ¹³C-labeled internal standards) to correct for matrix effects in LC-MS/MS. Participate in interlaboratory comparison programs and adhere to ISO/IEC 17025 guidelines for method validation. Report limits of detection (LODs) and quantification (LOQs) alongside recovery rates for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.